3,5-Dimethoxybiphenyl

Description

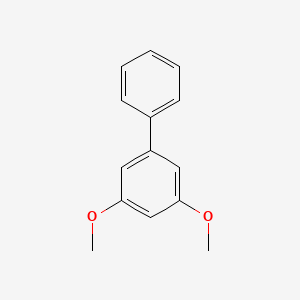

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCDYBZNSNECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466895 | |

| Record name | 3,5-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64326-17-6 | |

| Record name | 3,5-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxybiphenyl and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of biaryl compounds. acs.org Reactions like the Suzuki-Miyaura, Ullmann, and Stille couplings are instrumental in this field, each offering distinct advantages and applications in the preparation of 3,5-dimethoxybiphenyl and its analogs. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.org This reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide, catalyzed by a palladium(0) complex. wikipedia.org

A study on the synthesis of methoxylated polychlorinated biphenyls highlighted the utility of Suzuki coupling with methoxybenzene boronic acids and chlorinated bromo- or iodobenzenes. nih.gov The reaction of 3,5-dimethoxyphenylboronic acid with 4-bromoanisole (B123540) has been used to optimize reaction conditions for Suzuki-Miyaura cross-couplings. tubitak.gov.tr

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | Varies | tubitak.gov.tr |

| 1-Bromo-3-chloro-5-methoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| Aryl Bromides | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | Good | uliege.be |

This table is for illustrative purposes and specific yields depend on the detailed reaction conditions and ligands used.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. researchgate.net A variety of palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, are commonly used. tubitak.gov.truliege.be The ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For the synthesis of sterically hindered biphenyls, specialized phosphine (B1218219) ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) have proven effective. researchgate.netnih.gov Research has shown that for the coupling of electron-rich bromoanilines, a combination of Pd₂(dba)₃ and P(t-Bu)₃ can be effective. uliege.be In some cases, N-heterocyclic carbene (NHC) ligands have also been successfully employed. tubitak.gov.tr The optimization process often involves screening different combinations of catalysts, ligands, bases, and solvents to maximize the yield and minimize side reactions. tubitak.gov.trresearchgate.net

Table 2: Influence of Ligands on Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Result | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos, SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Product formation observed, with varying yields | acs.org |

| Pd₂(dba)₃ | XantPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | No conversion | acs.org |

| Pd(OAc)₂ | Dabco | - | Efficient for various aryl halides | researchgate.netorganic-chemistry.org |

| PdCl₂ | DPEPhos | NaHCO₃ | Good yields for benzyl (B1604629) carbonates | kochi-tech.ac.jp |

This table illustrates the critical role of ligand selection in the outcome of Suzuki-Miyaura reactions.

A significant advancement in Suzuki-Miyaura coupling is the development of stereoselective and enantioselective variations, which are crucial for synthesizing axially chiral biaryls. acs.orgacs.orgnih.gov These chiral biphenyls are important as ligands in asymmetric catalysis and as components of biologically active molecules. acs.orgresearchgate.net

Enantioselective Suzuki-Miyaura couplings are typically achieved by employing chiral ligands that can induce asymmetry during the C-C bond formation. acs.orgacs.org For example, novel chiral monophosphine ligands have been designed and shown to be highly efficient in palladium-catalyzed Suzuki–Miyaura coupling, affording axially chiral biphenyl products in high yield and enantioselectivity. acs.org The development of ligands like enantiopure sulfonated SPhos (sSPhos) has enabled the synthesis of highly enantioenriched 2,2′-biphenols. acs.orgacs.orgnih.gov The stereochemical outcome of some Suzuki reactions can also be dependent on the ligand used, with some promoting retention and others inversion of configuration. beilstein-journals.org

Ullmann Coupling and Modified Ullmann Reactions

The Ullmann reaction is a classical method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of aryl halides at elevated temperatures. organicreactions.orgorganic-chemistry.org While traditionally requiring harsh conditions, significant modifications have been developed to make the reaction more efficient and applicable to a wider range of substrates under milder conditions. rsc.orgnih.gov

Stille Coupling Reaction Applications

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method for forming C-C bonds. It involves the reaction of an organotin compound (organostannane) with an organohalide. rsc.orgwikipedia.org A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their tolerance of a wide variety of functional groups. rsc.orglibretexts.org

This reaction is highly versatile, allowing for the coupling of various aryl, vinyl, and acyl halides with a range of organostannanes. libretexts.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orgwikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. organic-chemistry.orgrsc.org Despite this, it remains a valuable method for the synthesis of complex molecules, including biphenyl derivatives. rsc.org An efficient Stille cross-coupling reaction procedure has been developed using a Pd(OAc)₂/Dabco catalytic system for the synthesis of biaryls from aryl halides and organotin compounds. researchgate.netorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a significant pathway for the synthesis of methoxylated biphenyls. This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

Synthesis from Fluoroarene Derivatives

A notable method for synthesizing methoxylated aromatic compounds involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide (B1231860). nih.govresearchgate.net This approach offers good to excellent yields of the desired methoxylated products. nih.govresearchgate.net The general procedure involves reacting a fluoroarene with sodium methoxide in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov For instance, mono- and dimethoxyarene derivatives can be prepared from fluoroarenes, and these can subsequently be used in Suzuki coupling reactions to yield methoxylated polychlorinated biphenyl (PCB) derivatives. nih.govresearchgate.net The reactivity of the leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, making fluoroarenes particularly suitable substrates. masterorganicchemistry.comwuxibiology.com

| Fluoroarene Reactant | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluoroarene compound | Sodium methoxide (2 equiv), DMF, 110 °C, 3 h | Methoxyarene | Good to excellent | nih.gov |

| Difluoroarene | Sodium methoxide (2 or 3 equiv) | Mixture of mono- and dimethoxylated compounds | Varies | researchgate.net |

Mechanistic Aspects of Sodium Methoxide as Nucleophile

The mechanism of SNAr reactions involving sodium methoxide as the nucleophile is a two-step addition-elimination process. pressbooks.pub The methoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). wikipedia.orgpressbooks.publibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The nature of the solvent and counter-cation can influence the reaction mechanism. acs.orgchemrxiv.org For instance, in some cases, the actual nucleophile might be a methanol-methoxide complex rather than a free methoxide anion. chemrxiv.org Quantum mechanics calculations have been employed to understand the regioselectivity and reaction energy profiles of SNAr reactions with sodium methoxide. wuxibiology.com These studies can help predict the most likely site of nucleophilic attack on polyhalogenated aromatic compounds. wuxibiology.com For unactivated aryl bromides, copper catalysis can be employed for the reaction with sodium methoxide, proceeding through a proposed cuprate-like intermediate. tue.nl

Reductive Alkylation Strategies

Reductive alkylation, particularly the Birch reduction, offers a powerful method for the synthesis of polysubstituted biaryls, including dimethoxybiphenyl systems.

Birch Reduction Methodologies for Polysubstituted Biaryls

The Birch reduction involves the reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). wikipedia.org This reaction converts arenes into 1,4-cyclohexadienes. wikipedia.orgdrpress.org When applied to biaryl systems, the Birch reduction can selectively reduce one of the aromatic rings. acs.orgresearchgate.net This methodology is particularly useful for creating molecular complexity in a single step and has been applied in the synthesis of natural products. researchgate.net The reaction conditions, such as the choice of alkali metal and solvent, can be modified to optimize the reaction. wikipedia.org For example, lithium or calcium in low molecular weight alkylamines can be used in the Benkeser reduction, a variation of the Birch reduction. wikipedia.org

Analysis of Regioselectivity in Dimethoxybiphenyl Systems

The regioselectivity of the Birch reductive alkylation in dimethoxybiphenyl systems is significantly influenced by the electronic nature of the substituents on both aromatic rings. acs.orgresearchgate.net In biaryls containing a 3,5-dimethoxyphenyl moiety, this electron-rich ring is selectively reduced and then alkylated. acs.orgresearchgate.netresearchgate.net In contrast, rings with phenol (B47542) or aniline (B41778) substituents are generally not dearomatized under these conditions. acs.org However, if a biaryl contains both a 3,5-dimethoxyphenyl group and a phenol, the phenolic proton can be removed prior to the reduction, allowing for the reduction and alkylation of the other ring. acs.orgresearchgate.net

The position of protonation on substituted benzenes during the Birch reduction depends on the nature of the substituent. adichemistry.com Electron-donating groups, such as methoxy (B1213986) groups, direct the reduction to the ortho and meta positions, as they destabilize the intermediate radical anion at the ipso and para positions. stackexchange.com Conversely, electron-withdrawing groups promote ipso and para reduction. adichemistry.commasterorganicchemistry.com

| Substituent on Biaryl System | Outcome of Birch Reductive Alkylation | Reference |

|---|---|---|

| 3,5-dimethoxyphenyl moiety | Selectively reduced and alkylated | acs.orgresearchgate.net |

| Phenol or aniline moiety | Not dearomatized under standard conditions | acs.org |

| 3,5-dimethoxyphenyl and phenol moiety (phenolic proton removed) | Reduction and alkylation occurs on the second ring | acs.orgresearchgate.net |

Other Synthetic Approaches

Besides SNAr and Birch reduction, other methods have been utilized for the synthesis of this compound and its analogs. Cross-coupling reactions, such as the Suzuki and Stille reactions, are effective for creating the biphenyl linkage. researchgate.net For example, 3,5-dimethoxyphenyl boronic acid can be coupled with an appropriate aryl halide to yield this compound derivatives. researchgate.net

Another approach involves the synthesis from 3,5-dimethoxybenzoic acid, which can be prepared from resorcinol (B1680541). google.com The 3,5-dimethoxybenzoic acid can then be esterified to produce compounds like ethyl 3,5-dimethoxybenzoate. google.com Additionally, serendipitous synthesis has been reported, such as the formation of 3,3′-dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl during attempts to dilithiate 2,6-dibromo-4-t-butylanisole. iucr.org

Multistep Pathways from Dihydroxybenzoic Acid Precursors

The synthesis of this compound from 3,5-dihydroxybenzoic acid is not a direct, single-step transformation but involves a sequence of reactions. The specific pathway can be conceptualized based on established chemical transformations, including the modification of the initial carboxylic acid and subsequent bond-forming strategies.

One viable chemical pathway begins with the protection of the hydroxyl groups via methylation. 3,5-Dihydroxybenzoic acid can be converted to 3,5-dimethoxybenzoic acid. This transformation is typically achieved using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a solvent like acetone. chemicalbook.com Following methylation, a decarboxylation step would be required to remove the carboxylic acid group and yield the target 3,5-dimethoxybenzene, a direct precursor for biphenyl synthesis. However, the decarboxylation of hydroxybenzoic acids is a challenging step, with meta-substituted acids like 3,5-dihydroxybenzoic acid showing particularly high thermal stability compared to their ortho- and para-isomers. researchgate.net High-temperature, solvent-free methods have been shown to effect decarboxylation of dihydroxybenzoic acid isomers. mdpi.com

An alternative approach, inspired by biosynthetic routes in plants like those from the Sorbus and Malus genera, involves the formation of a biphenyl skeleton prior to methylation. nih.govnih.gov In nature, the enzyme biphenyl synthase forms the 3,5-dihydroxybiphenyl (B3428892) core, which then undergoes sequential enzymatic O-methylation reactions. nih.govsmolecule.comresearchgate.net The first methylation, catalyzed by an O-methyltransferase (OMT), selectively occurs at one of the two hydroxyl groups to produce 3-hydroxy-5-methoxybiphenyl. nih.govwiley.comwiley.com A second, distinct methylation step would then act on a further hydroxylated intermediate to yield dimethoxy products. wiley.comwiley.com While this specific sequence is biological, it highlights a chemical strategy where 3,5-dihydroxybiphenyl serves as a key intermediate, which can then be selectively or fully methylated to produce this compound and its partially methylated analogs.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 3,5-Dihydroxybenzoic Acid | Dimethyl sulfate, K₂CO₃, Acetone | 3,5-Dimethoxybenzoic Acid | Methylation chemicalbook.com |

| 2 | 3,5-Dihydroxybiphenyl | S-adenosyl-L-methionine (in biosynthesis) | 3-Hydroxy-5-methoxybiphenyl | Mono-O-methylation nih.govnih.gov |

Preparation of Functionalized Biphenyl Intermediates

Modern synthetic strategies for this compound and its analogs heavily depend on palladium- or copper-catalyzed cross-coupling reactions. These methods, such as the Suzuki-Miyaura and Ullmann reactions, are highly effective for constructing the C-C bond between two aromatic rings. iitk.ac.ingre.ac.uk The success of these reactions hinges on the availability of suitably functionalized precursors, primarily haloarenes and organoboron compounds.

The Ullmann reaction, a classic method for biaryl synthesis, involves the copper-catalyzed coupling of two aryl halide molecules. iitk.ac.inorganic-chemistry.orgbyjus.com This reaction is tolerant of a wide range of functional groups and can be used to synthesize both symmetrical and unsymmetrical biaryls. iitk.ac.inwikipedia.org More contemporary approaches often favor the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an arylboronic acid or its ester derivative. gre.ac.ukclockss.orgresearchgate.net This reaction is known for its mild conditions and high functional group tolerance. clockss.org For instance, a Suzuki reaction could involve coupling 1-bromo-3,5-dimethoxybenzene (B32327) with phenylboronic acid, or conversely, coupling a phenyl halide with 3,5-dimethoxyphenylboronic acid. medchemexpress.comsigmaaldrich.com

| Intermediate Type | Example Compound | Precursor(s) | Key Reagent(s) / Method | Use |

| Haloarene | 1-Bromo-3,5-dimethoxybenzene | 1,3-Dimethoxybenzene | Iridium-catalyzed arene borylation followed by CuBr₂ | Suzuki or Ullmann Coupling Partner chemicalbook.comtandfonline.comchemdad.com |

| Organoboron | 3,5-Dimethoxyphenylboronic Acid | 3,5-Dimethoxyphenylboronic acid ester | Hydrolysis | Suzuki Coupling Partner medchemexpress.comchembk.com |

Research has also explored one-pot Suzuki-Miyaura reactions, where an aryl halide is converted in situ to a boronate ester, which then couples with a second aryl halide in the same reaction vessel. clockss.org This approach improves efficiency by avoiding the isolation of the boronate intermediate. clockss.org The choice of catalyst, ligands, and base is crucial for optimizing these coupling reactions, especially when dealing with sterically hindered or electronically diverse substrates. asianpubs.org

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's structure in the crystalline phase. This technique provides detailed information regarding bond lengths, bond angles, and the spatial relationship between the two phenyl rings of the biphenyl (B1667301) core.

The determination of the three-dimensional atomic or molecular structure is achieved by analyzing the position and intensities of diffracted X-ray beams from a single crystal. uol.deuhu-ciqso.es This process yields the precise coordinates of each atom within the unit cell, allowing for the calculation of key geometric parameters. uol.de

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0990 (9) |

| b (Å) | 7.1622 (16) |

| c (Å) | 16.2408 (18) |

| α (°) | 96.589 (14) |

| β (°) | 91.472 (11) |

| γ (°) | 112.493 (18) |

| Volume (ų) | 649.27 (19) |

| Z | 2 |

| Temperature (K) | 123 |

The arrangement of molecules within a crystal lattice is dictated by a network of intermolecular forces. These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline solid.

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H⋯O interactions play a significant role in the crystal packing of dimethoxybiphenyl derivatives. In the crystal structure of 3,5-dimethoxy-4'-methylbiphenyl, a weak C-H⋯O hydrogen-bonding network is observed between methoxy (B1213986) oxygen atoms and hydrogen atoms from aromatic rings or other methoxy groups. jyu.fi Similarly, the crystal packing of methyl 3′,5′-dimethoxybiphenyl-4-carboxylate features molecules connected via weak intermolecular C-H⋯O contacts. iucr.org The crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate is stabilized by a combination of strong O-H⋯O bonds and weaker C-H⋯O interactions involving the methoxy oxygen atom. iucr.orgresearchgate.net

Aromatic rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions are crucial in the packing of many aromatic compounds. For methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, face-to-face π-π interactions are observed between the benzene (B151609) rings of adjacent molecules. iucr.org The specific distances characterizing these interactions have been measured, with a centroid-centroid distance of 3.8597 (14) Å and a plane-to-plane shift of 1.843 (2) Å. iucr.org In another derivative, 4,4′-Bis[2-(3,5-dimethoxyphenyl)ethenyl]biphenyl, π-π stacking of the electron-rich methoxy-substituted rings occurs with centroid-centroid distances ranging from 3.6454 (9) to 3.738 (1) Å. researchgate.net

The conformation of biphenyl compounds is largely defined by the torsional or dihedral angle between the planes of the two aromatic rings. This angle results from a balance between two opposing effects: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation across the inter-ring bond, which favors a planar arrangement.

In the solid state, the observed dihedral angle is also influenced by crystal packing forces. X-ray diffraction studies of 3,5-dimethoxybiphenyl derivatives show a range of dihedral angles, reflecting the influence of different substitution patterns and intermolecular environments. For instance, 3,5-dimethoxy-4'-methylbiphenyl crystallizes with three independent molecules in the asymmetric unit, which exhibit distinct intramolecular torsion angles of 36.4 (3)°, 41.3 (3)°, and 37.8 (3)°. jyu.fi In contrast, methyl 3′,5′-dimethoxybiphenyl-4-carboxylate adopts a more planar conformation with a dihedral angle of 28.9 (2)°. iucr.org Other related structures show even greater variation, highlighting the conformational flexibility of the biphenyl scaffold.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 3,5-Dimethoxy-4'-methylbiphenyl (Molecule 1) | 36.4 (3) | jyu.fi |

| 3,5-Dimethoxy-4'-methylbiphenyl (Molecule 2) | 41.3 (3) | jyu.fi |

| 3,5-Dimethoxy-4'-methylbiphenyl (Molecule 3) | 37.8 (3) | jyu.fi |

| Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate | 28.9 (2) | iucr.org |

| 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate | 24.3 (1) | iucr.orgresearchgate.net |

| 5,5′-Dichloro-2,2′-dimethoxybiphenyl | 62.17 (6) | uky.edu |

Torsion Angle Analysis of Methoxy Groups

The spatial arrangement of the methoxy groups in biphenyl derivatives is a critical aspect of their three-dimensional structure. In compounds without ortho substituents near the methoxy groups, these groups tend to be nearly coplanar with the benzene ring to which they are attached. For instance, in 3,5-dichloro-3',4'-dimethoxybiphenyl, the C—C—O—C torsion angles for the methoxy groups are small, at 4.0 (2)° and 2.09 (19)°, indicating they lie almost in the plane of the benzene ring. iucr.org This coplanarity is a typical orientation for methoxylated benzene derivatives that lack ortho substituents. iucr.org

In contrast, the presence of nearby substituents can induce steric hindrance, forcing the methoxy groups out of the plane of the ring. For example, in dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate, while the methoxy groups are nearly coplanar, the carbomethoxy groups are pushed out of the ring plane due to steric hindrance from the adjacent methoxy groups, resulting in C—C—C—O torsion angles of -18.3 (3)° and -27.7 (3)°. nih.gov The dihedral angle between the two phenyl rings in biphenyl systems is also influenced by substitution, with non-ortho-substituted derivatives showing a range of angles. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methoxy groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the spatial relationships between protons. numberanalytics.com The signals for the protons on the dimethoxy-substituted ring are distinct from those on the unsubstituted phenyl ring. The methoxy group protons typically appear as a sharp singlet. The aromatic protons exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. libretexts.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Aromatic Protons | ~6.5 - 7.5 | Multiplet |

| Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. numberanalytics.com In this compound, distinct signals are observed for each unique carbon atom. The carbons attached to the methoxy groups (C-3 and C-5) are significantly shielded and appear at a characteristic chemical shift. The carbon atoms of the methoxy groups themselves also have a distinct signal. The remaining aromatic carbons can be assigned based on their chemical shifts and by using advanced NMR techniques. libretexts.org

| Carbon | Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | ~55 |

| C-3, C-5 | ~160 |

| Other Aromatic Carbons | ~100 - 145 |

| Note: Chemical shifts are approximate and can be influenced by the solvent and reference standard used. |

Advanced NMR Techniques for Comprehensive Structural Elucidation

For unambiguous assignment of all proton and carbon signals and to determine the complete three-dimensional structure in solution, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net These experiments provide correlation data between different nuclei. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify which protons are adjacent to each other within the same phenyl ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its attached carbon. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two phenyl rings and for assigning quaternary (non-protonated) carbons. github.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which can help to determine the preferred conformation and the torsion angle between the phenyl rings in solution. numberanalytics.com

These advanced techniques, when used in combination, allow for a complete and detailed mapping of the molecular structure of this compound in solution. ipb.ptresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. bruker.com The spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

Key vibrational modes for this compound include:

C-H stretching (aromatic): These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-H stretching (methoxy group): The C-H bonds of the methyl groups absorb in the 2950-2850 cm⁻¹ range.

C=C stretching (aromatic ring): The stretching vibrations of the carbon-carbon double bonds in the phenyl rings are observed in the 1600-1450 cm⁻¹ region.

C-O stretching (aryl ether): The characteristic stretching of the aryl-O-CH₃ bond gives rise to strong absorptions, typically in two regions: an asymmetric stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1050-1000 cm⁻¹.

C-H bending (out-of-plane): The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Asymmetric C-O-C Stretch | 1250-1200 |

| Symmetric C-O-C Stretch | 1050-1000 |

| Out-of-plane C-H Bend | 900-675 |

| Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. innovareacademics.in For this compound, the mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of C₁₄H₁₄O₂ (214.26 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of the molecule. nih.gov For this compound, an HR-ESI-MS analysis would confirm the molecular formula C₁₄H₁₄O₂ by matching the experimentally measured exact mass to the theoretically calculated mass (214.0994 Da). nih.gov This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important tool in computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. acs.orgscirp.org For 3,5-Dimethoxybiphenyl, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Ground State Structures

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the ground state structure. arxiv.orgfaccts.deqimpy.org For biphenyl (B1667301) derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. In the case of a related compound, methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, the dihedral angle between the benzene (B151609) rings was determined to be 28.9 (2)°. nih.gov Theoretical calculations on similar biphenyl systems, such as di-ortho-substituted halogenated biphenyls, have also been performed to obtain optimized geometries. scivisionpub.com These computational approaches allow for the precise determination of bond lengths, bond angles, and torsional angles that define the most stable conformation of this compound.

Comparison of Theoretical and Experimental Crystal Structures

Comparing theoretically optimized geometries with experimentally determined crystal structures is a critical step in validating computational methods. fiz-karlsruhe.de For instance, in the study of 4,4-dimethoxy-1,1-biphenyl (4-DMB), a comparison was made between the X-ray diffraction structure and the data optimized using DFT. niscpr.res.in Similarly, for methyl 3′,5′-dimethoxybiphenyl-4-carboxylate, the theoretically predicted structure can be compared with its single-crystal X-ray structure. nih.gov Discrepancies and similarities between the computed and experimental data for this compound would provide valuable information about intermolecular interactions in the solid state, such as C—H⋯O contacts and π–π stacking, which are not fully accounted for in gas-phase calculations. nih.govniscpr.res.in

Frontier Molecular Orbital (FMO) Analysis, including HOMO/LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that can act as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical activity of a molecule. researchgate.netnih.gov A smaller gap generally indicates higher reactivity. For a related compound, 4,4-dimethoxy-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV. niscpr.res.in FMO analysis for this compound would involve calculating the energies of its HOMO and LUMO and visualizing their spatial distribution to predict its reactive sites and electronic transition properties.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Biphenyl Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.94 |

| LUMO Energy | -1.04 |

| Energy Gap (ΔE) | 5.90 |

| Ionization Potential (I) | 6.94 |

| Electron Affinity (A) | 1.04 |

| Data adapted from a study on di-ortho-substituted halogenated biphenyls for illustrative purposes. scivisionpub.com |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.delibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. unil.chdiracprogram.org The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). scivisionpub.com For 4,4-dimethoxy-1,1-biphenyl, the MEP map was used to show the charge distribution in the molecule. niscpr.res.in In the case of this compound, an MEP map would highlight the electronegative oxygen atoms of the methoxy (B1213986) groups as regions of negative potential, while the aromatic protons would likely exhibit a more positive potential.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons. uni-muenchen.decam.ac.uk This analysis is highly dependent on the basis set used in the calculation. scribd.com In studies of di-ortho-substituted halogenated biphenyls, Mulliken charge analysis revealed that all carbon atoms generally show a negative charge, while hydrogen atoms remain positive. scivisionpub.com For this compound, a Mulliken population analysis would quantify the partial charges on each atom, further clarifying the electronic environment and potential sites for chemical reactions.

Computations of Reactivity Parameters

Beyond the HOMO-LUMO gap, DFT calculations can be used to determine a range of global reactivity descriptors that provide a more comprehensive understanding of a molecule's chemical behavior. mdpi.com These parameters, derived from the HOMO and LUMO energies, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). scivisionpub.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). scivisionpub.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A)/2). scivisionpub.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A)/2). scivisionpub.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/2η). scivisionpub.com

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ²/2η, where μ is the chemical potential, -χ). scivisionpub.com

Calculating these parameters for this compound would provide a detailed profile of its reactivity, stability, and electronic properties. ajchem-a.com

Table 2: Calculated Global Reactivity Descriptors for a Similar Biphenyl Compound

| Descriptor | Value |

| Ionization Potential, I (eV) | 6.94 |

| Electron Affinity, A (eV) | 1.04 |

| Chemical Hardness, η (eV) | 2.95 |

| Chemical Potential, μ (eV) | -3.99 |

| Electronegativity, χ (eV) | 3.99 |

| Chemical Softness, σ (eV)⁻¹ | 0.17 |

| Global Electrophilicity, ω (eV) | 2.70 |

| Data adapted from a study on di-ortho-substituted halogenated biphenyls for illustrative purposes. scivisionpub.com |

Hartree-Fock (HF) Methods

Computational studies on biphenyl derivatives frequently employ both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction of a system using a single Slater determinant. eurjchem.combuffalo.edu It serves as a crucial baseline for more sophisticated computational techniques.

In the analysis of compounds like this compound, the HF method is utilized to calculate the optimized molecular geometry in the gas phase. These theoretical calculations provide data on bond lengths, bond angles, and, most notably for biphenyls, the torsional or dihedral angle between the two phenyl rings. The results from HF calculations are often compared with experimental data obtained from single-crystal X-ray diffraction to validate the computational model. eurjchem.com While HF theory inherently does not account for electron correlation, it provides a valuable qualitative description and a solid starting point for higher-level theoretical studies. buffalo.edu

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a crystal structure. By mapping properties onto this unique molecular surface, a detailed picture of the crystal packing emerges.

Quantification of Intermolecular Interactions (H…H, C…H, O…H Contacts)

Similarly, an analysis of the closely related isomer 3,3′-dimethoxybiphenyl highlighted that the crystal cohesion is significantly influenced by intermolecular C–H···O hydrogen bonds. ias.ac.in For this compound, the methoxy groups and phenyl hydrogens are the primary participants in forming such non-covalent bonds, which dictate the molecule's orientation and packing in the solid state.

Below is a table representing typical contributions of intermolecular contacts for a dimethoxybiphenyl system, based on published data for closely related structures.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~26.3 |

| C···H / H···C | ~18.5 |

| O···H / H···O | ~37.0 |

| Other (e.g., C···O, C···C) | ~18.2 |

Analysis of Normalized Contact Distances (dnorm) and Shape Index Plots

The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface to visualize intermolecular contacts. The dnorm surface uses a color spectrum where red spots indicate contacts that are shorter than the sum of the van der Waals radii, white regions represent contacts approximately equal to the van der Waals distance, and blue regions show longer contacts. iucr.org For methoxy-substituted biphenyls, prominent red spots on the dnorm map typically correspond to C–H···O hydrogen bonds. iucr.org

Further analysis involves the use of shape index and curvedness plots. The shape index provides a measure of the surface's shape, with specific patterns indicating C–H···π interactions. The curvedness plot highlights flat areas on the surface, which are characteristic of π–π stacking between adjacent phenyl rings. researchgate.net These features are common in biphenyl derivatives, and their analysis provides a comprehensive understanding of the forces governing the crystal packing. researchgate.net

Molecular Modeling and Dynamics Simulations

Advanced molecular modeling techniques, including molecular docking and energy framework analysis, offer predictive insights into the behavior of this compound in biological systems and its supramolecular organization.

Molecular Docking Investigations

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor), typically a protein. mdpi.com This technique is instrumental in drug design and discovery. In studies involving biphenyl derivatives, compounds are often docked against specific enzyme targets to evaluate their potential as inhibitors. scivisionpub.com

For a compound like 3,5-Dimethoxybhenyl, a molecular docking study would involve placing it into the binding pocket of a target protein, such as a Cytochrome P450 enzyme. The simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex, and identifies the specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues. scivisionpub.com

The table below illustrates a hypothetical result from a molecular docking study of this compound with a protein target.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Cytochrome P450 (e.g., 1EA1) | -7.8 | ARG96 | Hydrogen Bond |

| PHE83, MET79 | Hydrophobic (π-Alkyl, Alkyl) |

Energy Framework Analysis for Supramolecular Interactions

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. rsc.org This method calculates the pairwise interaction energies between a central molecule and its neighbors, decomposing the total energy into electrostatic, polarization, dispersion, and repulsion components. scivisionpub.com

The interaction energies are visualized as cylinders connecting the centroids of molecular pairs, with the radius of the cylinder proportional to the magnitude of the energy. scivisionpub.com This graphical representation provides a clear and intuitive depiction of the crystal's supramolecular architecture, highlighting the dominant forces and the anisotropy of the packing. rsc.org For biphenyl compounds, dispersion forces are often the most significant contributors to the total interaction energy, indicating the importance of van der Waals forces in the crystal packing. scivisionpub.com

The following table summarizes the interaction energy components that would be calculated in such an analysis.

| Interaction Energy Component | Description | Typical Relative Magnitude |

|---|---|---|

| Electrostatic (E_ele) | Coulombic interactions between charge distributions. | Moderate |

| Dispersion (E_dis) | Attractive forces arising from instantaneous dipoles (van der Waals). | Strong |

| Repulsion (E_rep) | Short-range repulsive forces preventing molecular overlap. | Moderate |

| Polarization (E_pol) | Inductive effects from charge distribution distortion. | Weak |

| Total (E_tot) | The sum of all energy components. | - |

Quantum Chemical Studies on Electronic Properties

Quantum chemical calculations are fundamental for predicting the electronic properties of a molecule, offering insights into its stability, reactivity, and potential applications in materials science. jocpr.comsolubilityofthings.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap (ΔE), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the molecule's ability to donate electrons. youtube.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. libretexts.org The energy difference between these two frontier orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential surrounding a molecule. uni-muenchen.de It is used to predict reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.desemanticscholar.org The MEP surface is color-coded to visualize charge distribution: regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. youtube.comavogadro.cc

Table 2: Illustrative Electronic Properties of a Related Biphenyl Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl)ethenone | Value not specified | Value not specified | 4.06 | researchgate.net |

Note: The data in this table is for a structurally related compound and serves to illustrate the typical values obtained from such quantum chemical studies. The exact values for this compound would require a specific computational analysis.

Research on 3,5 Dimethoxybiphenyl Derivatives and Analogs

Synthesis and Structural Elucidation of Substituted Dimethoxybiphenyls

The modification of the dimethoxybiphenyl core through the introduction of various substituents is a key area of chemical research. Synthetic strategies and detailed structural analyses provide insight into how different functional groups influence the molecule's three-dimensional shape and properties.

The synthesis of halogenated dimethoxybiphenyls is often achieved through metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction, utilizing catalysts like Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB), has been shown to provide better yields (65–98%) for producing sterically hindered polychlorinated biphenyl (B1667301) derivatives compared to the classic Ullmann coupling reaction (20–38%). nih.gov For instance, 3,5-dichloro-3′,4′-dimethoxybiphenyl can be prepared via a Suzuki cross-coupling reaction between 3-bromo-1,2-dimethoxybenzene and 3,5-dichlorophenylboronic acid, using Pd(PPh₃)₄ as the catalyst. nih.gov Another approach involves the bromination of 3,5-dichloroanisole (B44140) with N-Bromosuccinimide (NBS) and HCl to produce 4-bromo-3,5-dichloroanisole, a precursor for further coupling reactions. nih.gov

Structural elucidation, primarily through single-crystal X-ray analysis, is crucial for understanding the three-dimensional conformation of these molecules, particularly the dihedral angle between the two aromatic rings. This angle is significantly influenced by the substitution pattern. For non-ortho substituted congeners, these angles can vary widely. nih.gov The crystal structure of 5,5′-Dichloro-2,2′-dimethoxybiphenyl, for example, reveals a dihedral angle of 62.17 (6)° between the benzene (B151609) rings. uky.edu In this molecule, the methoxy (B1213986) groups are also slightly twisted out of the plane of their respective benzene rings. uky.edu

| Compound | Synthetic Method | Dihedral Angle Between Rings | Reference |

|---|---|---|---|

| 5,5′-Dichloro-2,2′-dimethoxybiphenyl | Suzuki coupling of 2-iodo-4-chloroanisole and 2-methoxy-5-chlorobenzene-boronic acid | 62.17 (6)° | uky.edu |

| 3,5-Dichloro-3′,4′-dimethoxybiphenyl | Suzuki coupling of 3-bromo-1,2-dimethoxybenzene and 3,5-di-chlorophenylboronic acid | 42.49 (6)° | nih.gov |

| Sterically Hindered Polychlorinated Biphenyls | Suzuki Coupling (Pd(dba)₂/DPDB) | 69.7° to 81.0° | nih.gov |

Hydroxylated and methoxylated biphenyls are significant as they are often identified as metabolites of polychlorinated biphenyls (PCBs) in various organisms and environmental systems. nih.govacs.org For example, studies on the human-relevant HepG2 cell line exposed to 3,3′-Dichlorobiphenyl (PCB 11) identified a complex mixture of thirty different metabolites, including monohydroxylated, dihydroxylated, and novel methoxylated-hydroxylated and methoxylated-dihydroxylated forms. acs.org The detection of methoxylated polychlorinated biphenyls (MeO-PCBs) in environmental samples, such as sewage sludge in China, highlights their environmental relevance. nih.gov

The analysis of these metabolites is challenging due to the lack of authentic analytical standards. escholarship.org A common analytical strategy involves derivatizing hydroxylated PCBs (OH-PCBs) to their more volatile methoxylated analogues (MeO-PCBs) using reagents like diazomethane, which allows for analysis by gas chromatography-mass spectrometry (GC-MS). north-slope.org To overcome identification challenges, machine learning models are being developed to predict the relative retention times and MS/MS responses of MeO-PCBs, assisting in the characterization of unknown metabolites. escholarship.org Studies in whole poplar plants have demonstrated the interconversion between methoxylated, hydroxylated, and sulfated metabolites of PCBs, indicating complex metabolic pathways within ecosystems. nih.gov

| Parent Compound | Metabolite Type | Biological/Environmental System | Key Finding | Reference |

|---|---|---|---|---|

| PCB 11 (3,3′-Dichlorobiphenyl) | Monohydroxylated, Dihydroxylated, Methoxylated-hydroxylated | HepG2 cells | Formation of a complex mixture of 30 different metabolites, including novel methoxylated types. | acs.org |

| PCB 3 | Methoxylated, Hydroxylated, Sulfated | Poplar plants | Demonstrated interconversion between the three metabolite analogues. | nih.gov |

| PCB 101 | Hydroxylated, Methoxylated, Methyl sulfonated | Aquatic organisms | A method was developed for simultaneous determination; the methoxylated metabolite was identified for the first time in aquatic life. | tandfonline.com |

| Various PCBs | Hydroxylated (OH-PCBs) | Bowhead whale plasma | OH-PCB concentrations were found to be low compared to other marine mammals. | north-slope.org |

Oxygen-functionalized dimethoxybiphenyls, particularly those containing carboxylate groups, are synthesized for studies in materials science and supramolecular chemistry. The synthesis of these compounds often involves metal-catalyzed cross-coupling reactions to form the core biphenyl structure. nih.gov A specific example is the synthesis of Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate. This compound was prepared by dissolving 3′,5′-dimethoxy-biphenyl-4-carboxylic acid in methanol (B129727) with sulfuric acid and refluxing the solution for 16 hours, achieving a 96% yield. nih.gov

The structural analysis of Methyl 3′,5′-dimethoxybiphenyl-4-carboxylate revealed that the molecule crystallizes in a triclinic space group. nih.gov The dihedral angle between the two benzene rings was determined to be 28.9 (2)°. nih.gov In the crystal structure, the molecules are packed in layers and are connected through weak intermolecular C—H⋯O contacts, as well as face-to-face π–π interactions between the benzene rings of adjacent molecules. nih.gov

3,3′-Dimethoxybiphenyl-4,4′-diamine serves as a versatile starting material for the synthesis of novel polymers and polymer nanocomposites. kashanu.ac.irkashanu.ac.ir Various polymers can be created by reacting this diamine with different dicarboxylic acids or anhydrides. For example, a new compound can be obtained through the reaction of 3,3′-dimethoxybiphenyl-4,4′-diamine with maleic anhydride (B1165640) in dimethylformamide (DMF). kashanu.ac.irkashanu.ac.ir This product can then be polymerized using an initiator like ammonium (B1175870) persulfate. kashanu.ac.irkashanu.ac.ir

Similarly, other polymers can be synthesized by reacting the diamine with glutaric acid, adipic acid, or isophthalic acid in a solution of DMF and pyridine. kashanu.ac.irkashanu.ac.ir The structures of these synthesized compounds are typically identified using spectral data, such as FTIR spectroscopy, which can confirm the formation of amide linkages by showing the disappearance of the -NH₂ group signal and the appearance of a C=O-NH signal around 1660 cm⁻¹. kashanu.ac.irkashanu.ac.ir These polymers can be further blended with other polymers like polyvinyl alcohol or chitosan (B1678972) and mixed with silica (B1680970) nanoparticles to create new nanocomposites. kashanu.ac.irkashanu.ac.ir

Chiral Dimethoxybiphenyl Derivatives

Chirality in biphenyl systems is a topic of significant interest, particularly due to the applications of these molecules as ligands in asymmetric catalysis. The unique structural feature of these compounds is axial chirality, which arises from restricted rotation around the single bond connecting the two phenyl rings.

Axially chiral biphenyls, often referred to as atropisomers, exist as stable, non-interconverting enantiomers when there is significant steric hindrance that restricts rotation around the C-C single bond between the aryl rings. researchgate.net This is typically achieved by placing three or more bulky substituents at the ortho positions (2, 6, and 2′) of the biphenyl core. researchgate.net The dihedral angle between the rings is a critical parameter that influences the catalytic efficiency and enantioselectivity of these ligands. nih.govresearchgate.net

A prominent example of such a ligand is (R)-(+)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine), commonly known as MeOBIPHEP. sigmaaldrich.com This atropisomeric diphosphine ligand is used in various highly enantioselective reactions. For instance, its Ruthenium(II) complex is effective for hydrogenating β-keto esters with high enantioselectivity, and its Rhodium(I) complex is used for the asymmetric isomerization of allylamines. sigmaaldrich.com The development of new axially chiral biphenyl ligands is an active area of research. nih.gov Synthetic strategies involve designing and synthesizing biphenyldiol cores that can be modified at various positions (3,3′, 5,5′, and 6,6′) to fine-tune their steric and electronic properties, thereby creating a diverse range of adjustable ligands and catalysts for asymmetric synthesis. nih.govchemrxiv.org The synthesis of these ligands can be achieved through methods such as an ortho-lithiation/iodination followed by an Ullmann-reaction approach. capes.gov.br

| Chiral Ligand/System | Key Structural Feature | Application in Enantioselective Synthesis | Reference |

|---|---|---|---|

| (R)-(+)-MeOBIPHEP | Axially chiral diphosphine with 6,6'-dimethoxy groups | Hydrogenation of ketones; C-C coupling; Isomerization of allylamines | sigmaaldrich.com |

| Adjustable Axially Chiral Biphenyldiols | Variable substituents at 3,3', 5,5', 6,6'-positions to tune dihedral angle | Asymmetric additions to aldehydes; Pd-catalyzed cycloadditions | nih.govchemrxiv.org |

| (S)-(6,6-Dimethoxybiphenyl-2,2-diyl)bis(di-2-furylphosphine) | Chiral phosphine (B1218219) ligand | Used for enantioselective synthesis with high yield |

Development of Dimethoxybiphenyl-based Ligands

Biarylphosphine ligands are a critical class of ligands in modern catalysis, particularly for palladium-catalyzed cross-coupling reactions. wikipedia.orgacs.org The structure of these ligands often features a biphenyl backbone, which can be substituted with various functional groups to fine-tune catalytic activity. acs.orgmit.eduresearchgate.net

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a prominent example of a dialkylbiaryl phosphine ligand. ontosight.aiwikipedia.org Its structure consists of a biphenyl core with a dicyclohexylphosphino group on one ring and two methoxy groups at the 2' and 6' positions of the other ring. ontosight.aiwikipedia.org This arrangement provides both significant steric bulk and electron-donating characteristics, which are crucial for enhancing the efficiency of catalytic cycles. ontosight.ai SPhos is particularly effective in Suzuki-Miyaura coupling reactions, even with challenging substrates like aryl chlorides, and is noted for its air-stable nature. wikipedia.orgnih.gov The synthesis of SPhos can be achieved from 1,3-dimethoxybenzene, making it a readily accessible ligand. nih.gov

DPDB (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , which shares the same common name (SPhos) and core structure, has been explicitly named in studies involving the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives. nih.govuky.edu In this context, a palladium catalyst system using DPDB as the ligand demonstrated high efficiency in Suzuki coupling reactions, affording significantly better yields (65–98%) compared to traditional Ullmann coupling methods (20–38%). nih.govuky.edu

Other related ligands, such as (S)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine] , showcase further modifications to the dimethoxybiphenyl scaffold for use in asymmetric catalysis. sigmaaldrich.com The strategic placement of bulky and electron-donating or withdrawing groups is a recurring theme in the design of these ligands to achieve high activity and selectivity. cymitquimica.com

Phosphito,N ligands, which contain both a phosphite (B83602) and a nitrogen donor atom, represent a class of hybrid ligands used in catalysis. The synthesis of such ligands based on a substituted biphenol backbone has been reported. For instance, a phosphito,N-ligand was synthesized from the phosphorochloridite derived from (R)-binaphthol and 8-hydroxyquinoline. acs.org This modular approach allows for the combination of different chiral backbones and nitrogen-containing fragments. While the direct use of a 3,5-dimethoxybiphenyl backbone for these specific ligands is not detailed, the synthetic principles are adaptable. The development of P,N-hybrid ligands is an active area of research, with various backbones and donor groups being explored to create catalysts with unique properties. mdpi.com

Ligands based on dimethoxybiphenyl and its analogues are extensively used in asymmetric catalysis to control the stereochemical outcome of reactions. scbt.com

Biarylphosphine Ligands: Chiral versions of biarylphosphine ligands derived from dimethoxybiphenyl scaffolds are effective in a range of palladium-catalyzed asymmetric reactions. For example, chiral-bridged biphenyl monophosphine ligands have been developed for the asymmetric Suzuki–Miyaura coupling to synthesize axially chiral biaryl compounds, achieving high yields (up to 99%) and good enantioselectivities (up to 88% ee). beilstein-journals.org Enantiopure sulfonated SPhos (sSPhos) has proven to be a highly effective ligand for palladium-catalyzed asymmetric allylic alkylation, demonstrating the value of modifying standard ligands to induce chirality. acs.org

BINOL-Derived Analogues: The axially chiral backbone of BINOL and its derivatives is a key element in many successful asymmetric catalysts. nih.govchemrxiv.org Phosphoramidite (B1245037) ligands derived from BINOL are particularly noteworthy, providing excellent enantioselectivities in rhodium-, ruthenium-, and iridium-catalyzed asymmetric hydrogenations of various unsaturated bonds (C=C, C=O, C=N). rsc.orgdicp.ac.cn These ligands have challenged the traditional belief that rigid bidentate ligands are necessary for high stereocontrol, as monodentate phosphoramidites have proven remarkably effective. rsc.orgwikipedia.org For instance, in Rh-catalyzed asymmetric hydrogenation, BINOL-derived phosphoramidite ligands can achieve excellent enantioselectivity (>99% ee). dicp.ac.cn The modification of the BINOL structure, such as in H8-BINOL derivatives, has also led to versatile catalysts for reactions like the enantioselective addition of organometallic reagents to aldehydes. nih.gov

Compound Index

Applications of 3,5 Dimethoxybiphenyl and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Materials

The electronic characteristics of biphenyl (B1667301) compounds make them valuable candidates for use in organic electronic devices. ontosight.ai The introduction of methoxy (B1213986) groups to the biphenyl structure is a key strategy for tuning the optical and electrical properties to meet the specific demands of these applications. ontosight.ai

Potential in Organic Light-Emitting Diodes (OLEDs)

Derivatives of biphenyl are recognized as promising materials for the fabrication of organic light-emitting diodes (OLEDs). mdpi.com These compounds are often employed in the hole-transporting layer (HTL) of an OLED device, facilitating the efficient injection and movement of positive charge carriers (holes) to the emissive layer.

A study focused on creating novel hole-transporting materials (HTMs) synthesized biphenyl derivatives with varying substitutions. ingentaconnect.com One such derivative, M1N, a biphenyl compound substituted with two naphthylphenyl amine groups and two methoxy groups, demonstrated significantly enhanced performance compared to the commercial benchmark HTM, N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB). ingentaconnect.com When incorporated into an OLED, the device with M1N as the HTM exhibited superior luminance and power efficiencies, which was attributed to a better balance of charge carriers within the device. ingentaconnect.com

Table 1: Performance of OLED Devices with Biphenyl-Based Hole-Transporting Materials Data sourced from a study on di- and tetra-substituted biphenyl derivatives. ingentaconnect.com

| Hole-Transporting Material (HTM) | Current Density (mA/cm²) | Luminance (cd/A) | Power Efficiency (lm/W) |

|---|---|---|---|

| M1N (with methoxy groups) | 100 | 4.88 | 1.36 |

| NPB (commercial standard) | 100 | 3.30 | 1.07 |

Blue-emitting materials are a critical component for full-color displays and solid-state lighting, and biphenyl-containing compounds have been investigated for this purpose. mdpi.comnih.gov The fundamental mechanism of OLEDs relies on the radiative decay of excitons (electron-hole pairs) formed in the emissive layer. beilstein-journals.org The efficiency of this process is heavily dependent on the properties of all organic layers, including the HTL.

Applications in Organic Solar Cells (OSCs)

Biphenyl derivatives also show potential as materials for organic solar cells. ontosight.aimdpi.com Similar to their role in OLEDs, these compounds can function as hole-transporting materials in the active layer of OSCs. google.com

Influence of Methoxy Groups on Optical and Electrical Properties

The methoxy (-OCH₃) group is an electron-donating substituent that can significantly modulate the optoelectronic properties of the biphenyl core. vu.lt Its influence is a key tool for molecular engineers designing new organic semiconductors.

Optical Properties: The presence of methoxy groups affects the way the molecule absorbs light. As a stronger electron-donating group compared to a methyl group, a methoxy substituent can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of a biphenyl derivative. vu.lt This shift means the molecule absorbs light at a lower energy.

Polymer Chemistry and Advanced Polymeric Materials

Beyond discrete molecular devices, dimethoxybiphenyls are fundamental building blocks in the synthesis of advanced polymers. Their reactive sites and the properties they impart to the final polymer chain make them valuable monomers.

Use as Monomers and Building Blocks in Polymer Synthesis

3,5-Dimethoxybiphenyl and its isomers can serve as starting materials or intermediates in the synthesis of more complex molecules and polymers. ontosight.ai For example, 3,3'-dimethoxybiphenyl-4,4'-diamine has been utilized as a monomer to produce novel polyamides and other polymers through reactions with compounds like glutaric acid or adipic acid. researchgate.net

In another application, 2,2'-dimethoxybiphenyl (B32100) has been used in Friedel–Crafts polycondensation reactions to synthesize high-molecular-weight aromatic polyketones. nih.govacs.org In these reactions, a catalyst like aluminum chloride (AlCl₃) can selectively coordinate with the methoxy groups on the monomer. nih.govacs.org This coordination deactivates the monomer toward reaction, allowing for controlled polymerization and the successful formation of long polymer chains with high molecular weights. nih.govacs.org This demonstrates the utility of the methoxy groups not only for their electronic influence but also as handles for controlling complex polymerization reactions.

Incorporation into Spirobifluorene-based Polymers of Intrinsic Microporosity (PIMs)

One of the most advanced applications of dimethoxybiphenyls is in the synthesis of Polymers of Intrinsic Microporosity (PIMs). PIMs are a class of materials characterized by a highly rigid and contorted polymer backbone that prevents efficient packing, leading to a significant volume of interconnected micropores. Spirobifluorene-based PIMs (PIM-SBFs) are particularly noted for their exceptional gas permeability and selectivity, making them promising for industrial gas separations. nih.govrsc.org

The synthesis of the spirobifluorene monomer itself often begins with a dimethoxybiphenyl derivative. rsc.org A common synthetic route uses 3,3'-dimethoxybiphenyl (B1581302) as the precursor to create the key monomer 2,2',3,3''-tetramethoxy-9,9'-spirobifluorene. rsc.org This multi-step process involves the initial synthesis of the biphenyl, followed by bromination, lithiation and carboxylation, cyclization to a fluorenone, and finally, a coupling reaction to form the spiro center. rsc.org The resulting tetramethoxy-spirobifluorene monomer is then subjected to polymerization to yield the PIM-SBF. rsc.org These materials have also been explored for environmental applications, such as the adsorption of pollutants from wastewater. researchgate.net

Table 2: General Synthetic Pathway to SpiroBiFluorene (SBF) Monomers from a Dimethoxybiphenyl Precursor Based on synthetic procedures for PIM-SBFs. rsc.org

| Step | Procedure | Intermediate/Product |

|---|---|---|

| 1 | Suzuki Coupling | Synthesis of the initial dimethoxybiphenyl (e.g., 3,3'-Dimethoxybiphenyl). |

| 2 | Bromination | Addition of bromine atoms to the biphenyl core to create reactive sites. |

| 3 | Carboxylation | Conversion of a bromo-biphenyl into a carboxylic acid precursor via lithiation. |

| 4 | Cyclization | Intramolecular reaction to form a dimethoxy-fluorenone. |

| 5 | Spiro-center Formation | Coupling of a bromo-biphenyl with the fluorenone to create the spirobifluorene structure. |

Synthesis of Hyperbranched Polyphenylenes

Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a dendritic, highly branched structure and a large number of terminal functional groups. Their unique architecture leads to distinct properties compared to linear analogues, such as high solubility and low viscosity. Derivatives of 3,5-disubstituted biphenyls serve as critical AB₂-type monomers for the synthesis of hyperbranched polyphenylenes (HBPs) through controlled polymerization reactions.

A prominent method for synthesizing HBPs is the Suzuki polycondensation of an AB₂ monomer, where 'A' and 'B' are mutually reactive functional groups. In a relevant study, hyperbranched polyphenylenes were successfully synthesized using chloride-containing AB₂ monomers, such as 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is an analogue of a this compound derivative. mdpi.com The polymerization was catalyzed by a system comprising palladium acetate (B1210297) and 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), yielding soluble polymers with average molecular weights ranging from 11,000 to 31,000 g/mol . mdpi.com The degree of branching (DB), a key parameter for HBPs, was determined to be approximately 50% using ¹³C NMR spectroscopy. mdpi.com The use of chloro-monomers was noted for imparting high thermal stability to the resulting polymers, a desirable trait for materials used in microelectronic fabrication. mdpi.com

The synthesis of HBPs can also be achieved through mechanochemical methods, which offer a more sustainable, solvent-free alternative to traditional solution-based polymerizations. ugr.es This approach has been successfully applied to produce both linear and hyperbranched polyphenylenes in high yields and in short reaction times. ugr.es

| Monomer Type | Polymerization Method | Catalyst/Conditions | Resulting Polymer Properties | Reference |

|---|---|---|---|---|

| Aryl Dichloride AB₂ Monomer (e.g., 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Suzuki Polycondensation | Palladium acetate and SPhos | Soluble HBP; Mₙ: 11,000-31,000 g/mol; Degree of Branching: ~50% | mdpi.com |

| AB₂ Monomer | Mechanochemical Suzuki Polycondensation | Ball milling, ligand-free environment | High yield, high thermal resistance | ugr.es |

Development of Polymer Blends and Nanocomposites

Polymer blending is a practical and cost-effective strategy to develop new materials with tailored properties. ugr.esmdpi.com Derivatives of dimethoxybiphenyl, such as 3,3'-dimethoxybiphenyl-4,4'-diamine, serve as foundational monomers for creating novel polymers that can be incorporated into functional blends and nanocomposites. ugr.esnih.govmdpi.com

In one line of research, polymers were first synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine and various dicarboxylic acids (e.g., glutaric acid, adipic acid). ugr.esmdpi.com These biphenyl-containing polymers were then blended with either polyvinyl alcohol (PVA), a synthetic polymer, or chitosan (B1678972), a natural biopolymer, using a solvent casting method. ugr.esmdpi.com The objective of blending is to create materials that combine the properties of both components.

Furthermore, these polymer blends were used as matrices for the creation of nanocomposites by incorporating silica (B1680970) nanoparticles. ugr.esmdpi.com The resulting nanocomposites, particularly those based on chitosan and the biphenyl-derivative polymer, exhibited significant antibacterial activity against both E. coli and S. aureus. ugr.esnih.gov This demonstrates the potential of using this compound derivatives to construct advanced functional materials for biomedical applications. ugr.esnih.gov

| Base Polymer Monomer | Blended Polymer | Nanofiller | Key Findings | Reference |

|---|---|---|---|---|

| 3,3'-Dimethoxybiphenyl-4,4'-diamine | Polyvinyl Alcohol (PVA) | Silica Nanoparticles | Creates a new nanocomposite material with combined properties. | ugr.esmdpi.com |

| 3,3'-Dimethoxybiphenyl-4,4'-diamine | Chitosan | Silica Nanoparticles | The resulting nanocomposite showed significant antibacterial activity against E. coli and S. aureus. | ugr.esnih.gov |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Utilization as Organic Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers). The choice of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. Biphenyl-based dicarboxylic acids are widely used as linkers due to their rigidity and ability to create robust, porous structures.

Derivatives such as 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid have been synthesized specifically for use as organic linkers in the construction of MOFs. researchgate.netpreprints.org The crystal structure of this linker has been determined, providing essential geometric information for the rational design of new frameworks. preprints.org Similarly, other functionalized biphenyl-4,4'-dicarboxylic acid (BPDC) linkers are key components in the synthesis of highly stable zirconium-based MOFs like UiO-67. By introducing functional groups onto the biphenyl core, researchers can tune the MOF's properties for specific applications, such as catalysis or gas separation. For instance, a urea-functionalized BPDC linker was used to create a Zr(IV)-UiO-67 MOF that acts as a highly active heterogeneous catalyst.

| MOF Type | Biphenyl-Based Linker | Metal Center | Application/Feature | Reference |

|---|---|---|---|---|

| Designed Framework | 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid | Not specified | Synthesized for use as a linker in MOFs. | researchgate.net |

| UiO-67 | Urea-functionalized biphenyl-4,4'-dicarboxylic acid | Zr(IV) | Heterogeneous catalysis for Friedel–Crafts alkylation. | |

| UiO-67 | Biphenyl-4,4'-dicarboxylic acid (BPDC) mixed with 2,2′-bipyridine-5,5′-dicarboxylic acid | Ce(IV) | Creates a mixed-linker MOF with high stability and porosity. |

Exploration of Supramolecular Structures in Coordination Polymers

Coordination polymers are extended structures formed by linking metal centers with organic ligands. Their final architecture, or supramolecular structure, is governed not only by coordination bonds but also by weaker non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov These interactions direct the assembly of 1D chains, 2D sheets, or complex 3D networks.

The structural diversity of coordination polymers can be explored by using variously substituted biphenyl dicarboxylate linkers. For example, studies on biphenyl-tetracarboxylic acid derivatives have shown the formation of diverse architectures ranging from one-dimensional helical chains to complex three-dimensional frameworks with interpenetrated nets. In one case, a zinc(II) coordination polymer formed a 1D helical chain structure, where the final 3D supramolecular arrangement was dictated by hydrogen bonds and π-π stacking interactions between adjacent chains. The specific substitution pattern on the biphenyl core directly influences the coordination geometry around the metal ion and the types of intermolecular interactions that can occur, thereby controlling the final supramolecular assembly. While specific examples involving this compound derivatives are not prominently featured in the reviewed literature, the principles derived from closely related biphenyl-based linkers demonstrate their potential in engineering complex supramolecular structures. nih.gov

Chirooptical Materials

Crystallization-Driven Symmetry Breaking for Enantiomeric Crystals

Chiroptical materials interact differently with left- and right-circularly polarized light, a property that is essential for applications in optics and sensing. A key challenge is the separation of enantiomers (non-superimposable mirror-image molecules) from a racemic mixture. While this compound is itself achiral due to free rotation around the central C-C bond, other biphenyl isomers with bulky groups at the ortho-positions (e.g., 2,2'-disubstituted biphenyls) are atropisomeric, meaning they exist as stable, non-interconverting enantiomers.